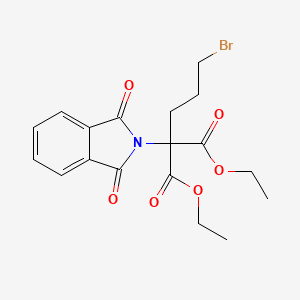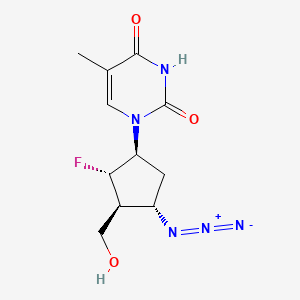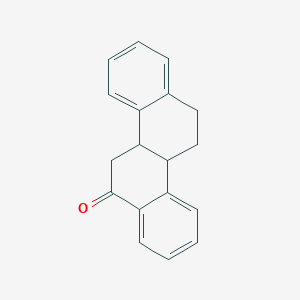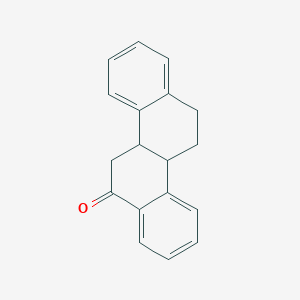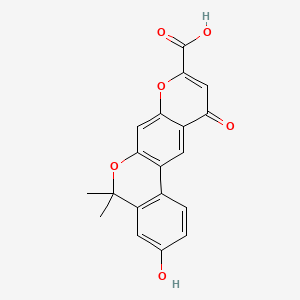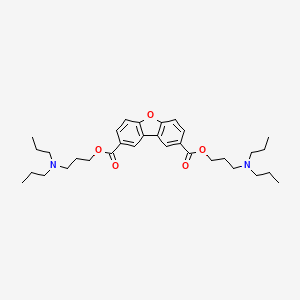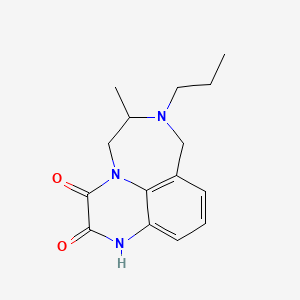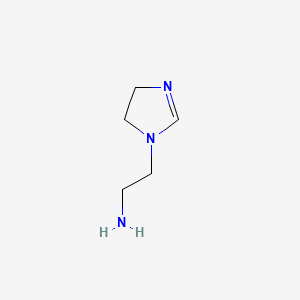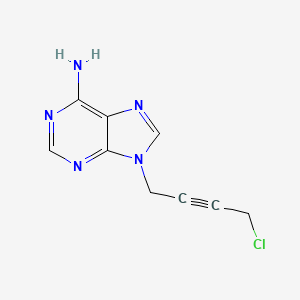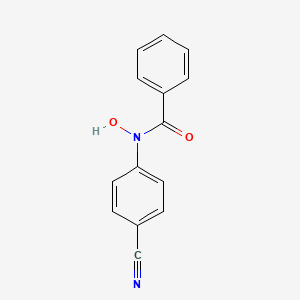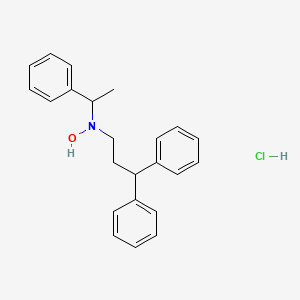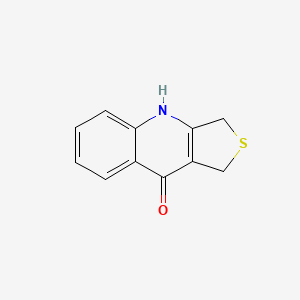![molecular formula C12H24O2S2Si B12800037 S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate CAS No. 18027-92-4](/img/structure/B12800037.png)
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 403694: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 403694 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: This step involves the reaction of basic organic molecules under controlled conditions to form intermediate compounds.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core structure of NSC 403694.
Functional Group Modifications: The final steps involve modifying functional groups to achieve the desired chemical structure of NSC 403694.
Industrial Production Methods: Industrial production of NSC 403694 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: NSC 403694 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 403694 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
NSC 403694 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: NSC 403694 is being investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of NSC 403694 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby altering their activity.
Comparison with Similar Compounds
NSC 403664: Known for its role in biological systems and potential therapeutic uses.
NSC 91566: Used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness: NSC 403694 is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research and therapeutic applications where specificity is crucial.
Properties
CAS No. |
18027-92-4 |
|---|---|
Molecular Formula |
C12H24O2S2Si |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate |
InChI |
InChI=1S/C12H24O2S2Si/c1-11(13)15-7-5-9-17(3,4)10-6-8-16-12(2)14/h5-10H2,1-4H3 |
InChI Key |
GZVZFFDYEUECJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC[Si](C)(C)CCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


